molecular formula C7H11NO B13176829 3-Methyl-3-propyloxirane-2-carbonitrile CAS No. 58901-89-6

3-Methyl-3-propyloxirane-2-carbonitrile

Cat. No.: B13176829
CAS No.: 58901-89-6
M. Wt: 125.17 g/mol
InChI Key: WRHJTRMKXAMWMX-UHFFFAOYSA-N
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Description

3-Methyl-3-propyloxirane-2-carbonitrile is an organic compound with the molecular formula C7H11NO. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is used primarily in research settings and has various applications in synthetic chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-propyloxirane-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the epoxidation of alkenes using peracids or other oxidizing agents. The reaction conditions often include the use of solvents like dichloromethane and temperatures maintained at room temperature to slightly elevated levels .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-propyloxirane-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxiranes, amines, and carbonyl compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Methyl-3-propyloxirane-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Methyl-3-propyloxirane-2-carbonitrile exerts its effects involves the reactivity of the epoxide ring and the nitrile group. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations. The nitrile group can also participate in reactions, such as reductions and substitutions, further expanding the compound’s utility in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-3-propyloxirane-2-carbonitrile is unique due to the presence of both an epoxide ring and a nitrile group. This combination of functional groups provides a versatile platform for various chemical reactions, making it a valuable compound in synthetic chemistry .

Properties

CAS No.

58901-89-6

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

3-methyl-3-propyloxirane-2-carbonitrile

InChI

InChI=1S/C7H11NO/c1-3-4-7(2)6(5-8)9-7/h6H,3-4H2,1-2H3

InChI Key

WRHJTRMKXAMWMX-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C(O1)C#N)C

Origin of Product

United States

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